2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Description

BenchChem offers high-quality 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

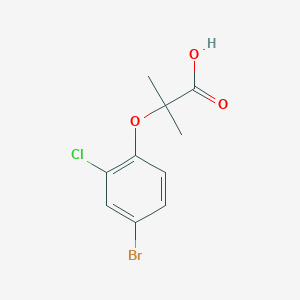

2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrClO3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGAVLUYDJOUEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407475 |

Source

|

| Record name | 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588681-98-5 |

Source

|

| Record name | 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588681-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid"

An In-Depth Technical Guide to the Synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, a compound belonging to the phenoxyisobutyric acid class. Structurally related to fibrates, which are used as anti-hyperlipidemic agents, this molecule is of significant interest to researchers in medicinal chemistry and drug development.[1][2] This document elucidates the core chemical principles, provides a robust, step-by-step synthetic protocol, and addresses critical aspects of process control and validation for researchers and scientists.

Strategic Approach: Retrosynthetic Analysis

The synthesis of the target molecule is most effectively achieved through a convergent strategy rooted in the Williamson ether synthesis.[3][4] This classical yet powerful reaction forms the ether linkage, which is the central structural feature of the molecule. The subsequent hydrolysis of an ester protecting group yields the final carboxylic acid.

Our retrosynthetic analysis deconstructs the target molecule as follows:

-

Disconnection 1 (C-O Bond): The ether bond is disconnected, revealing the two primary synthons: a phenoxide anion derived from 4-Bromo-2-chlorophenol and an alkyl halide, specifically an ester of 2-bromo-2-methylpropanoic acid .

-

Disconnection 2 (Carboxylic Acid): The final carboxylic acid is retrosynthetically traced back to its corresponding ethyl ester, ethyl 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoate . The ester serves as a protecting group for the carboxylic acid, preventing undesirable side reactions during the ether formation step.

This two-step approach is efficient and utilizes readily available starting materials.

Figure 1: Retrosynthetic pathway for the target molecule.

Core Mechanism: The Williamson Ether Synthesis

The cornerstone of this synthesis is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4]

Key Mechanistic Steps:

-

Deprotonation: A base, typically potassium carbonate or sodium hydroxide, abstracts the acidic proton from the hydroxyl group of 4-bromo-2-chlorophenol. This in-situ deprotonation generates a potent nucleophile, the 4-bromo-2-chlorophenoxide anion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of moderately strong bases.[5]

-

Nucleophilic Attack: The generated phenoxide anion attacks the electrophilic carbon atom of ethyl 2-bromo-2-methylpropanoate. This carbon is susceptible to attack because it is bonded to a highly electronegative bromine atom, which serves as an excellent leaving group.[4]

-

Concerted Displacement: The attack occurs from the backside relative to the leaving group, leading to an inversion of stereochemistry if the carbon were chiral. In this case, the carbon is quaternary, but the SN2 pathway is still operative. The process is concerted, meaning the formation of the new carbon-oxygen bond and the cleavage of the carbon-bromine bond happen simultaneously.[3][4]

The choice of a primary alkyl halide is crucial for the success of the Williamson synthesis, as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway.[4]

Figure 2: Mechanism of the Williamson ether synthesis step.

Detailed Synthesis Protocol

This protocol is divided into two primary stages: the formation of the ether linkage followed by the hydrolysis of the resulting ester.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. | Key Hazards |

| 4-Bromo-2-chlorophenol | 3964-56-5 | 207.45 | Irritant, Toxic |

| Ethyl 2-bromo-2-methylpropanoate | 600-00-0 | 195.05 | Lachrymator, Corrosive |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Irritant |

| Acetone | 67-64-1 | 58.08 | Flammable, Irritant |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive |

| Ethanol | 64-17-5 | 46.07 | Flammable |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Corrosive |

| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, Irritant |

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Stage 1: Synthesis of Ethyl 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoate

This stage involves the SN2 reaction between the phenoxide and the alkyl bromide.[6] Acetone is an excellent solvent for this reaction as it readily dissolves the organic reactants and the carbonate base facilitates the reaction.

Experimental Workflow:

Figure 3: Experimental workflow for Stage 1 synthesis.

Step-by-Step Procedure:

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-chlorophenol (10.0 g, 48.2 mmol).

-

Addition of Base and Solvent: Add anhydrous potassium carbonate (9.99 g, 72.3 mmol, 1.5 eq) and acetone (100 mL).

-

Initiation of Reaction: Stir the suspension and heat to reflux (approx. 56°C). Once refluxing, add ethyl 2-bromo-2-methylpropanoate (10.3 g, 52.8 mmol, 1.1 eq) dropwise over 20 minutes.

-

Reaction Monitoring: Maintain the reaction at reflux for 12-18 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot is no longer visible.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid cake with a small amount of acetone.

-

Isolation of Intermediate: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator. The resulting residue is the crude ethyl 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoate, which can be taken to the next step without further purification.

Stage 2: Hydrolysis to 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid

The final step is the saponification (alkaline hydrolysis) of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the desired carboxylic acid.[7]

Step-by-Step Procedure:

-

Saponification: Dissolve the crude ester from Stage 1 in a mixture of ethanol (80 mL) and a 2 M aqueous solution of sodium hydroxide (40 mL, 80 mmol).

-

Reaction: Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction by TLC until the ester starting material is fully consumed.

-

Solvent Removal: After cooling to room temperature, remove the ethanol from the reaction mixture under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath. Slowly acidify the solution to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate will form.

-

Extraction: Extract the product from the acidic aqueous layer with ethyl acetate (3 x 75 mL).

-

Purification: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to afford pure 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid as a white crystalline solid.

Characterization and Validation

To ensure the identity and purity of the final product, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point range indicates high purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound (293.55 g/mol ).[8]

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Conclusion

The synthesis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is reliably achieved through a two-stage process commencing with a Williamson ether synthesis, followed by alkaline hydrolysis. This method is robust, scalable, and employs standard laboratory techniques, making it highly accessible for researchers. Careful control of reaction conditions and rigorous monitoring are key to achieving high yields and purity. This guide provides a validated framework for the successful synthesis and isolation of this valuable compound for further research and development.

References

-

Title: Synthesis of fibrates by alkylation and hydrolysis. Source: ResearchGate URL: [Link]

-

Title: Chemistry of Fibrates Source: PMC - PubMed Central - NIH URL: [Link]

-

Title: The Williamson Ether Synthesis Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

-

Title: Fibrate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Antihyperlipidemic drugs animation: Fibrates Source: YouTube URL: [Link]

-

Title: Medicinal Chemistry II | Anti-hyperlipidemic Drugs (Fibrates) | AKTU Digital Education Source: YouTube URL: [Link]

-

Title: Williamson Ether Synthesis reaction Source: BYJU'S URL: [Link]

-

Title: Williamson ether synthesis – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Williamson ether synthesis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate Source: PMC - NIH URL: [Link]

-

Title: (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate Source: ResearchGate URL: [Link]

- Title: Process for producing 4-bromo-2-chlorophenols Source: Google Patents URL

- Title: Preparation of 2-(4-bromophenyl)

-

Title: An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl Source: Journal of the Chemical Society of Pakistan URL: [Link]

- Title: Preparation of 2-(4-bromophenyl)

-

Title: 2-BROMO 2', 4'-DIMETHOXY ACETOPHENONE Source: Roshni Industries URL: [Link]

-

Title: 4-Bromo-2-chlorophenol Source: PubChem URL: [Link]

-

Title: Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate Source: NIH URL: [Link]

-

Title: Draw 4-bromo-2-chlorophenol. Name each compound Source: Chegg.com URL: [Link]

-

Title: The hydrolysis of 2-bromo-2-methylpropane Source: RSC Education URL: [Link]

-

Title: Ethyl 2-bromo-4-chlorophenol Source: PubChem URL: [Link]

- Title: Method for preparing 2-(4-Chloromethylphenyl)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fibrate - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. The Williamson Ether Synthesis [cs.gordon.edu]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. matrixscientific.com [matrixscientific.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is a halogenated phenoxyalkanoic acid derivative. Its structural similarity to compounds of pharmacological interest, such as fibrates, necessitates a thorough understanding of its physicochemical properties. These parameters are fundamental in drug discovery and development, influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and chemical stability. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailing both predicted data and established experimental protocols for their determination. The methodologies are presented with a rationale rooted in established scientific principles and regulatory guidelines, ensuring a robust and reproducible approach to its characterization.

Chemical Identity and Structure

-

IUPAC Name: 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

-

CAS Number: 588681-98-5[1]

-

Molecular Formula: C₁₀H₁₀BrClO₃[1]

-

Molecular Weight: 293.55 g/mol [1]

-

Chemical Structure:

-

The molecule features a central propanoic acid moiety with a methyl group at the alpha-position. This core is linked via an ether bond to a disubstituted phenyl ring, which is halogenated with a bromine atom at the para-position and a chlorine atom at the ortho-position relative to the ether linkage.

-

Predicted Physicochemical Properties

Due to the limited availability of direct experimental data for this specific molecule, the following table summarizes key physicochemical properties based on predictions and data from structurally analogous compounds, such as clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid). These values serve as a valuable starting point for experimental design and interpretation.

| Property | Predicted/Analogous Value | Rationale/Reference Compound |

| Melting Point (°C) | ~120-130 | Based on the melting point of clofibric acid (120-122 °C)[2][3] and other substituted phenoxyacetic acids. The presence of a larger bromine atom may slightly increase the melting point due to stronger intermolecular forces. |

| Boiling Point (°C) | >300 (decomposes) | High melting point and the presence of a carboxylic acid group suggest a high boiling point, likely with decomposition before boiling at atmospheric pressure. |

| Water Solubility | Slightly soluble | Phenoxyalkanoic acids are generally slightly soluble in water[4]. Solubility is expected to be pH-dependent, increasing at higher pH due to the deprotonation of the carboxylic acid. |

| pKa | ~3-4 | The electron-withdrawing nature of the halogenated phenyl ring is expected to make the carboxylic acid more acidic than unsubstituted alkanoic acids. Clofibric acid has a predicted pKa of 3.18[3]. |

| LogP (Octanol/Water) | ~3-4 | The lipophilic character of the halogenated aromatic ring and the methyl groups suggest a high logP value, indicating good lipid solubility. Clofibric acid has a LogP of approximately 3.3[5]. |

Synthesis and Purification

A plausible synthetic route for 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid involves the Williamson ether synthesis, a well-established method for forming ethers.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis

-

Step 1: Williamson Ether Synthesis.

-

To a solution of 4-bromo-2-chlorophenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.

-

Add ethyl 2-bromo-2-methylpropanoate dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude intermediate ester.

-

-

Step 2: Hydrolysis.

-

Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide.

-

Stir the solution at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Purification.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid.

-

Experimental Determination of Physicochemical Properties

The following section details the standard experimental protocols for determining the key physicochemical properties of the title compound, adhering to internationally recognized guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (OECD 102)

The melting point is a critical indicator of purity for a crystalline solid.

Caption: Workflow for melting point determination.

Protocol:

-

A small amount of the purified, dry compound is finely powdered.

-

The powder is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/minute) with a fresh sample.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range[6][7]. For a pure compound, this range should be narrow (typically < 2 °C).

Water Solubility (OECD 105)

Water solubility is a crucial parameter for assessing environmental fate and bioavailability. The flask method is suitable for substances with solubility above 10⁻² g/L.[8][9]

Caption: Workflow for determining water solubility via the flask method.

Protocol:

-

An excess amount of the solid compound is added to a known volume of distilled water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a period sufficient to reach equilibrium (typically 24-48 hours).

-

The suspension is then centrifuged or filtered to separate the saturated aqueous solution from the undissolved solid.

-

The concentration of the compound in the clear aqueous phase is determined using a suitable and validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

The experiment should be performed in triplicate.

Dissociation Constant (pKa) (OECD 112)

The pKa value is essential for predicting the ionization state of the molecule at different pH values, which significantly impacts its solubility, permeability, and binding to biological targets. Potentiometric titration is a common and accurate method.[1][10][11]

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

-

A precise amount of the compound is dissolved in a solvent of known ionic strength (e.g., 0.15 M KCl in water or a water/co-solvent mixture if solubility is low).

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.

-

A titration curve of pH versus the volume of titrant added is generated.

-

The pKa is determined from the pH at the half-equivalence point of the titration[5][12][13].

Partition Coefficient (LogP) (OECD 107)

The n-octanol/water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and bioaccumulation potential. The shake-flask method is the classical approach.[2][14]

Caption: Workflow for LogP determination by the shake-flask method.

Protocol:

-

n-Octanol and water are mutually saturated before the experiment.

-

A known amount of the compound is dissolved in either the aqueous or n-octanol phase.

-

The two phases are mixed in a separatory funnel and shaken until equilibrium is reached.

-

After allowing the phases to separate, the concentration of the compound in each phase is determined by a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value[15][16].

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic protons will likely appear as a complex multiplet due to the substitution pattern. The two methyl groups are expected to be equivalent and appear as a singlet. The carboxylic acid proton will typically be a broad singlet at a downfield chemical shift (>10 ppm).[17]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm range), the aromatic carbons, the quaternary carbon attached to the oxygen, and the methyl carbons.[17]

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretching absorption is expected around 1700-1730 cm⁻¹[18][19][20][21]. C-O stretching and C-X (C-Br, C-Cl) vibrations will also be present in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺). Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a characteristic isotopic pattern for the molecular ion and fragment ions will be observed, which is a powerful tool for confirming the presence and number of these halogen atoms[22][23][24][25][26].

Conclusion

The physicochemical properties of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid are critical for its potential development and application in scientific research. This guide has provided a framework for understanding and determining these properties through a combination of predictive analysis and established, robust experimental protocols. By following these methodologically sound approaches, researchers can generate reliable and reproducible data, which is indispensable for advancing our understanding of this and related molecules in the fields of chemistry, pharmacology, and environmental science.

References

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

OECD. (1981). Test No. 112: Dissociation Constants in Water. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

OECD. (n.d.). Test No. 112: Dissociation Constants in Water. Retrieved from [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

-

OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

PubChem. (n.d.). Clofibrate. Retrieved from [Link]

-

Regulations.gov. (n.d.). OECD Guideline for the Testing of Chemicals, 112 Dissociation Constants in Water. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

LookChem. (n.d.). Cas 882-09-7, 2-(4-Chlorophenoxy)-2-methylpropionic acid. Retrieved from [Link]

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

-

Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C. Retrieved from [Link]

-

Situ Biosciences. (n.d.). OECD 112 - Dissociation Constants in Water. Retrieved from [Link]

-

Encyclopedia.pub. (2023, July 26). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Retrieved from [Link]

-

NIH. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Essem Compliance. (n.d.). Physical chemical testing studies. Retrieved from [Link]

-

OECD. (2017, October 9). OECD GUIDELINES FOR TESTING OF CHEMICALS. Retrieved from [Link]

-

OECD. (n.d.). Test No. 102: Melting Point/ Melting Range. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

National Taiwan Normal University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

NIH. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

University of Arizona. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

- Google Patents. (n.d.). CA1109885A - Process for the preparation of 2-methyl-2-phenoxy- propionic acid derivatives.

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

University of Manitoba. (n.d.). Melting point determination. Retrieved from [Link]

-

JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

- Google Patents. (n.d.). US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof.

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]

-

Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacophore of phenoxy-2-methyl propanoic acid derivatives. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-phenoxypropanoic acid. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/2009/102155 PROCESS FOR PREPARATION OF 2-METHYL-2´-PHENYLPROPIONIC ACID DERIVATIVES AND NOVEL INTERMEDIATE COMPOUNDS. Retrieved from [Link]

Sources

- 1. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 2. oecd.org [oecd.org]

- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 4. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. scribd.com [scribd.com]

- 14. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. researchgate.net [researchgate.net]

- 26. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid (CAS 588681-98-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Research Frontier

This document serves as a comprehensive technical guide for researchers initiating studies on 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid. As of the date of this publication, this molecule remains a sparsely documented compound in peer-reviewed literature. Consequently, this guide adopts a first-principles approach, leveraging established knowledge from structurally analogous compounds to provide a robust framework for its synthesis, characterization, and potential biological investigation. The methodologies and theoretical discussions presented herein are designed to be self-validating, providing a logical and scientifically grounded pathway for exploration.

Molecular Overview and Physicochemical Properties

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is a halogenated aromatic carboxylic acid. Its structure suggests potential applications in medicinal chemistry and materials science, drawing parallels with the well-studied class of phenoxypropanoic acids.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 588681-98-5 | Public Record[1] |

| Molecular Formula | C₁₀H₁₀BrClO₃ | Calculated |

| Molecular Weight | 293.54 g/mol | Calculated |

| IUPAC Name | 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid | IUPAC Nomenclature |

| Appearance | Likely a white to off-white crystalline solid | Analogy to similar compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, chloroform, and DMSO; sparingly soluble in water. | Analogy to clofibric acid and other aromatic carboxylic acids. |

Proposed Synthesis Pathway: A Rational Approach

While no specific synthesis for this compound is readily available in the literature, a plausible and efficient route can be designed based on the well-established Williamson ether synthesis. This method is a cornerstone in the formation of ethers from an organohalide and a deprotonated alcohol (or phenol).

The proposed two-step synthesis involves the reaction of 4-bromo-2-chlorophenol with an α-haloester, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.

Step 1: Ether Formation

The initial step is the nucleophilic substitution of the halide on ethyl 2-bromo-2-methylpropanoate by the phenoxide ion generated from 4-bromo-2-chlorophenol.

-

Reactants: 4-bromo-2-chlorophenol, Ethyl 2-bromo-2-methylpropanoate

-

Base: A moderately strong base such as potassium carbonate (K₂CO₃) is recommended. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions.

-

Solvent: A polar aprotic solvent like acetone or acetonitrile is ideal to dissolve the reactants and facilitate the reaction.

-

Rationale: This reaction sets up the core carbon-oxygen-carbon backbone of the target molecule. Using the ethyl ester of 2-bromo-2-methylpropanoic acid provides a stable intermediate that is readily purified before the final hydrolysis step.

Step 2: Saponification (Ester Hydrolysis)

The second step is the hydrolysis of the intermediate ester to the final carboxylic acid.

-

Reactant: Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate

-

Reagent: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol mixture.

-

Procedure: The reaction is typically heated to reflux to ensure complete conversion. Following hydrolysis, the reaction mixture is acidified to protonate the carboxylate salt, precipitating the desired carboxylic acid.

-

Rationale: Basic hydrolysis (saponification) is a high-yielding and straightforward method for converting esters to carboxylic acids. The subsequent acidification ensures the isolation of the final product in its acidic form.

Below is a DOT language representation of this proposed synthetic workflow.

Analytical Characterization and Quality Control

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of the final product and monitoring the progress of the synthesis.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile (or methanol) and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is recommended.[2] The acidic modifier ensures that the carboxylic acid is in its protonated form, leading to better peak shape and retention.

-

Detection: UV detection at a wavelength around 220-230 nm should be effective due to the presence of the aromatic ring.

-

Rationale: Reversed-phase HPLC separates compounds based on hydrophobicity. The acidic mobile phase suppresses the ionization of the carboxylic acid group, making it more retained on the nonpolar stationary phase. This provides a reliable method for separating the product from starting materials and byproducts.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the target molecule.

-

Expected Molecular Ion: The mass spectrum should show a characteristic isotopic cluster for the molecular ion [M]⁻ or [M-H]⁻ in negative ion mode, or [M+H]⁺ or [M+Na]⁺ in positive ion mode.

-

Isotopic Pattern: Due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a distinctive isotopic pattern is expected.[3][4] The molecular ion region will exhibit peaks at M, M+2, and M+4, with characteristic relative intensities. This pattern is a powerful diagnostic tool for confirming the presence of both halogens.

-

Fragmentation: Fragmentation patterns can provide further structural information. Common fragmentation pathways for such molecules include the loss of the carboxylic acid group and cleavage of the ether bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Aromatic Protons: The three protons on the phenyl ring will appear in the aromatic region (typically 7.0-8.0 ppm). Their splitting pattern will be complex due to the substitution pattern.

-

Methyl Protons: The two methyl groups are chemically equivalent and will appear as a singlet in the aliphatic region (typically 1.2-1.8 ppm), integrating to 6 protons.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: The carboxylic acid carbon will appear at a downfield chemical shift (typically 170-180 ppm).

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the halogen substituents and the ether linkage.

-

Quaternary Carbons: Two quaternary carbons (one attached to the ether oxygen and the other being the gem-dimethyl carbon) will be present.

-

Methyl Carbons: A single signal for the two equivalent methyl carbons will be observed in the aliphatic region.

-

Biological Context and Toxicological Profile (Predictive)

The structural similarity of 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid to a class of drugs known as fibrates (e.g., clofibrate) provides a strong basis for predicting its potential biological activity.[5]

Predicted Mechanism of Action: PPAR Agonism

Fibrates and their active metabolites, such as clofibric acid, are well-known agonists of Peroxisome Proliferator-Activated Receptors (PPARs), particularly the PPARα subtype.[5] PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and energy homeostasis.

-

Hypothesis: It is highly probable that 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoic acid acts as a PPAR agonist. The propanoic acid head group, the flexible ether linker, and the substituted aromatic ring are all features consistent with known PPAR ligands.[6]

-

Potential Therapeutic Applications: If this hypothesis holds true, the compound could be investigated for its potential in treating metabolic disorders such as dyslipidemia (abnormal lipid levels), type 2 diabetes, and non-alcoholic fatty liver disease.

Recommended Initial Biological Assays

To test the PPAR agonism hypothesis, the following in vitro assays are recommended:

-

Ligand Binding Assay: To determine if the compound directly binds to PPAR subtypes (α, δ, and γ).

-

Reporter Gene Assay: To measure the ability of the compound to activate the transcriptional activity of PPARs in a cell-based system.

-

Target Gene Expression Analysis (qPCR): To quantify the expression of known PPAR target genes (e.g., CPT1A, ACOX1) in a relevant cell line (e.g., HepG2 human liver cells) after treatment with the compound.

Toxicological Considerations

-

General Toxicity: As with any new chemical entity, initial cytotoxicity assays (e.g., MTT or LDH assays) in relevant cell lines are essential to determine a suitable concentration range for further biological experiments.

-

Peroxisome Proliferation: A known effect of potent PPARα agonists in rodents is peroxisome proliferation in the liver, which has been linked to hepatocarcinogenesis in these species. While the relevance to humans is debated, this is a key toxicological endpoint to consider in any future in vivo studies.

Conclusion and Future Directions

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is a compound with a structural motif that suggests a high probability of biological activity, particularly as a modulator of PPAR nuclear receptors. This guide provides a foundational framework for its synthesis, purification, and characterization, as well as a clear hypothesis-driven approach for its initial biological evaluation. The self-validating nature of the proposed analytical and biological protocols ensures that any researcher venturing into the study of this molecule can do so with a high degree of scientific rigor and confidence. Future work should focus on executing the proposed synthesis, confirming the structure of the compound, and systematically evaluating its activity in the recommended in vitro assays to unlock its potential in the field of drug discovery and development.

References

-

SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Retrieved from [Link]

-

Ohki, Y., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-8. doi: 10.1016/j.bmcl.2005.10.049. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

-

LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

-

PubChem. (n.d.). Clofibric Acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Clofibric Acid | C10H11ClO3 | CID 2797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Trajectory of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid: A Technical Guide for Advanced Research

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action for 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid. While direct experimental data for this specific molecule is not extensively available in public literature, by drawing upon established structure-activity relationships of analogous compounds, we can infer a primary mode of action centered on the Peroxisome Proliferator-Activated Receptors (PPARs). This document will dissect the probable molecular interactions, the resultant signaling cascades, and the anticipated physiological outcomes. Furthermore, we will present detailed experimental protocols to enable researchers to validate these hypotheses and further characterize the pharmacological profile of this compound. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and related chemical entities.

Introduction: The Therapeutic Promise of Phenoxypropanoic Acid Derivatives

The phenoxypropanoic acid scaffold is a cornerstone in medicinal chemistry, giving rise to a class of drugs with significant metabolic regulatory effects. Notably, compounds sharing this core structure, such as fibrates, have been successfully developed as therapeutic agents for dyslipidemia. Their mechanism of action is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play a pivotal role in lipid and glucose homeostasis.[1][2] The specific compound of interest, 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, with its distinct halogen substitution pattern, presents a unique candidate for investigation within this class. The bromine and chlorine substituents on the phenoxy ring are anticipated to modulate its binding affinity and selectivity for PPAR subtypes, potentially offering a refined therapeutic profile.

Postulated Primary Mechanism of Action: PPAR Agonism

Based on the recurring evidence from structurally related molecules, the most probable mechanism of action for 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is its function as a PPAR agonist. PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This action modulates the transcription of genes involved in lipid metabolism, inflammation, and energy homeostasis.

There are three main PPAR isoforms:

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to decreased triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol.[1]

-

PPARγ: Predominantly found in adipose tissue, it is a key regulator of adipogenesis and insulin sensitivity.

-

PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in fatty acid oxidation and is being explored as a target for metabolic syndrome.

Given the structural similarities to fibrates and other potent PPAR agonists, it is hypothesized that 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid will exhibit affinity for one or more of these PPAR subtypes, potentially acting as a pan-agonist with broad metabolic effects.[3]

Visualizing the PPAR Activation Pathway

The following diagram illustrates the general signaling pathway initiated by a PPAR agonist.

Caption: General signaling pathway of PPAR activation by an agonist.

Secondary and Tertiary Putative Mechanisms

While PPAR agonism is the most likely primary mechanism, the chemical structure of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid suggests other potential biological activities that warrant consideration and experimental investigation.

Inhibition of Acetyl-CoA Carboxylase

A structurally similar compound, 2-(p-chlorophenoxy)-2-methylpropionic acid (clofibric acid), has been shown to inhibit acetyl-CoA carboxylase, the rate-limiting enzyme in fatty acid biosynthesis.[4] This inhibition would lead to a reduction in the synthesis of fatty acids. It is plausible that 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid could also share this activity, which would complement its effects as a PPARα agonist in lowering lipid levels.

Other Potential Activities

The broader class of phenoxypropanoic acids has been associated with other biological effects, including herbicidal activity and, in some contexts, anti-inflammatory properties.[5][6] While less likely to be the primary therapeutic mechanism in a mammalian system, these potential off-target effects should be considered during preclinical safety and toxicology studies.

Experimental Validation: A Step-by-Step Guide

To rigorously determine the mechanism of action of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, a systematic experimental approach is necessary. The following protocols provide a framework for this investigation.

Ligand Binding Assays to Determine PPAR Affinity

Objective: To quantify the binding affinity of the test compound for each of the PPAR isoforms (α, γ, and δ).

Methodology:

-

Reagents and Materials:

-

Recombinant human PPARα, PPARγ, and PPARδ ligand-binding domains (LBDs).

-

Radiolabeled ligands specific for each PPAR isoform (e.g., [³H]-GW7647 for PPARα, [³H]-Rosiglitazone for PPARγ, [³H]-GW501516 for PPARδ).

-

Test compound: 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation proximity assay (SPA) beads.

-

Assay buffer.

-

Microplates.

-

-

Procedure:

-

Prepare a dilution series of the test compound.

-

In a microplate, combine the recombinant PPAR-LBD, the corresponding radiolabeled ligand, and SPA beads.

-

Add the diluted test compound or vehicle control to the wells.

-

Incubate the plate to allow for competitive binding to reach equilibrium.

-

Measure the radioactivity in each well using a scintillation counter.

-

The displacement of the radiolabeled ligand by the test compound will result in a decrease in the scintillation signal.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ (the concentration of the test compound that displaces 50% of the radiolabeled ligand) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) to determine the binding affinity.

-

Cell-Based Reporter Gene Assays for Functional Activity

Objective: To assess the functional activity of the test compound as a PPAR agonist by measuring its ability to induce the transcription of a reporter gene under the control of a PPRE.

Methodology:

-

Cell Culture:

-

Use a suitable cell line (e.g., HEK293T or HepG2) that has been transiently or stably transfected with:

-

An expression vector for the full-length PPAR isoform (α, γ, or δ).

-

A reporter plasmid containing a luciferase gene downstream of a PPRE.

-

-

-

Procedure:

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with a dilution series of the test compound or a known PPAR agonist (positive control).

-

Incubate the cells for a sufficient period to allow for gene transcription and protein expression (typically 18-24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log concentration of the test compound.

-

Determine the EC₅₀ (the concentration of the test compound that produces 50% of the maximal response).

-

Experimental Workflow Diagram

Caption: A streamlined workflow for the experimental validation of the mechanism of action.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of the kind of quantitative data that would be generated from the aforementioned experiments, which would be crucial for characterizing the compound's potency and selectivity.

| Parameter | PPARα | PPARγ | PPARδ | Acetyl-CoA Carboxylase |

| Binding Affinity (Ki, nM) | Expected: < 100 | Expected: > 500 | Expected: > 500 | N/A |

| Functional Activity (EC₅₀, nM) | Expected: < 50 | Expected: > 1000 | Expected: > 1000 | N/A |

| Enzyme Inhibition (IC₅₀, µM) | N/A | N/A | N/A | Expected: < 50 |

Conclusion and Future Directions

The available evidence strongly suggests that 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is a promising candidate for investigation as a PPAR agonist, with a potential secondary mechanism involving the inhibition of acetyl-CoA carboxylase. The experimental framework provided in this guide offers a clear path to validating these hypotheses and thoroughly characterizing its pharmacological profile.

Future research should focus on:

-

Determining the selectivity of the compound for the different PPAR isoforms.

-

Investigating its effects on downstream gene expression in relevant cell types (e.g., hepatocytes, adipocytes).

-

Evaluating its efficacy and safety in preclinical animal models of metabolic diseases.

By systematically addressing these research questions, the scientific community can fully elucidate the therapeutic potential of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid and pave the way for its potential development as a novel treatment for metabolic disorders.

References

- Willson, T. M., et al. (2000). The PPARs: from orphan receptors to drug discovery. Journal of medicinal chemistry, 43(4), 527-550.

-

Xu, H. E., et al. (2004). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of medicinal chemistry, 47(10), 2422-2425. [Link]

-

An, H. J., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(11), 16912–16924. [Link]

-

PharmaCompass. (n.d.). .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (2023, December 29). PPAR agonist. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Sumida, K., et al. (1993). Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid. Biochemistry and molecular biology international, 31(4), 735-742. [Link]

-

Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of medicinal chemistry, 53(21), 7879–7882. [Link]

Sources

- 1. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PPAR agonist - Wikipedia [en.wikipedia.org]

- 3. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of animal acetyl-coenzyme A carboxylase by 2-(p-chlorophenoxy)-2-methylpropionic acid and 2-ethylhexanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Metabolic Fate of Fenofibrate: Formation and Analysis of its Active Moiety

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: Deconstructing the Prodrug

Fenofibrate is a widely prescribed fibric acid derivative for the management of dyslipidemia, particularly hypertriglyceridemia.[1] Its therapeutic efficacy is not derived from the parent molecule itself, but from its rapid and extensive biotransformation into its active form. Fenofibrate is a prodrug, meaning it requires metabolic conversion to exert its pharmacological effects.[2][3] Upon oral administration, it is swiftly hydrolyzed by esterases in the plasma and tissues into its principal and pharmacologically active metabolite, fenofibric acid.[4][5][6][7][8][9] No unchanged fenofibrate is typically detected in the plasma, underscoring the efficiency of this activation step.[6][9]

This guide provides a detailed exploration of the metabolic journey of fenofibrate, with a primary focus on the formation, subsequent transformation, and analytical quantification of fenofibric acid.

A Note on Chemical Nomenclature: The topic of this guide was specified as "2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid" as a metabolite of fenofibrate. However, extensive review of the scientific literature indicates that this compound is not a recognized metabolite. The core structure of fenofibrate and its known metabolites is based on a 4-chlorobenzoyl phenoxy group, not a 4-bromo-2-chlorophenoxy moiety. The primary active metabolite is unequivocally identified as 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoic acid , commonly known as fenofibric acid.[10] Therefore, this guide will focus on the established and scientifically validated metabolic pathways of fenofibrate.

Part 1: The Primary Metabolic Activation

The journey from the inactive prodrug to the active therapeutic agent is a single, efficient hydrolytic step.

Mechanism: Esterase-Mediated Hydrolysis

Fenofibrate is chemically designated as the isopropyl ester of fenofibric acid. The critical first-pass metabolic event is the cleavage of this isopropyl ester bond. This reaction is catalyzed by esterases present in the blood and liver, yielding fenofibric acid and isopropanol.[3][8] This conversion is rapid and complete, ensuring that the systemic circulation is predominantly exposed to the active fenofibric acid.[9]

Sources

- 1. Fenofibrate and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. karger.com [karger.com]

- 5. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. karger.com [karger.com]

- 8. fenofibrate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. FENOFIBRITE | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. 非诺贝特杂质B - 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid, Fenofibric acid [sigmaaldrich.com]

An In-depth Technical Guide to the Spectral Analysis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic Acid

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. This guide provides a comprehensive technical overview of the spectral analysis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, a molecule of interest for its potential applications in drug discovery. With a molecular formula of C₁₀H₁₀BrClO₃ and a molecular weight of 293.55 g/mol , a thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and quality control.

This document is structured to provide not just a procedural outline but a deep dive into the causality behind the analytical choices, ensuring a robust and self-validating approach to the spectral characterization of this compound. We will explore the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in the context of this specific molecule.

Structural Framework and Predicted Spectral Features

The molecular structure of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, with its substituted aromatic ring, ether linkage, and carboxylic acid moiety, gives rise to a unique spectral fingerprint. The following sections will detail the predicted and theoretical spectral data for this compound, derived from an analysis of its constituent functional groups and data from structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the ether linkage.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |

| Aromatic-H (position 6) | ~7.5 | Doublet | 1H |

| Aromatic-H (position 5) | ~7.3 | Doublet of doublets | 1H |

| Aromatic-H (position 3) | ~6.9 | Doublet | 1H |

| Methyl (-CH₃) | ~1.6 | Singlet | 6H |

Causality of Predictions: The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration. The aromatic protons will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The two methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet integrating to six protons. Online prediction tools can offer a preliminary estimation of these shifts.

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C=O) | 175 - 185 |

| Aromatic-C (C-O) | 150 - 160 |

| Aromatic-C (C-Cl) | 125 - 135 |

| Aromatic-C (C-Br) | 115 - 125 |

| Aromatic-C (CH) | 110 - 130 |

| Quaternary-C (-O-C(CH₃)₂) | 75 - 85 |

| Methyl (-CH₃) | 20 - 30 |

Causality of Predictions: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The quaternary carbon attached to the oxygen of the ether and the two methyl groups will be found in the aliphatic region of the spectrum. The symmetry of the two methyl groups results in a single signal.

A self-validating NMR experiment requires meticulous sample preparation and instrument setup.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum using a single-pulse experiment.

-

Acquire a standard ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the multiplicities (splitting patterns) of the signals to deduce proton-proton coupling information.

-

Correlate the observed chemical shifts and integration with the predicted structure.

-

Caption: Standard workflow for NMR spectral analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

For 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, electron ionization (EI) would likely lead to significant fragmentation.

-

Molecular Ion (M⁺): The molecular ion peak should be observable, and due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), a characteristic isotopic cluster will be present. The nominal mass will be m/z 292 (for ¹⁰C₂H₁₀⁷⁹Br³⁵ClO₃). The M+2 peak will be prominent due to the bromine isotope.

-

Key Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH): This would result in a fragment with m/z 247.

-

Alpha-cleavage: Cleavage of the bond between the quaternary carbon and the carboxylic acid group.

-

Cleavage of the ether bond: This could lead to fragments corresponding to the substituted phenoxy group and the methylpropanoic acid moiety.

-

Loss of halogens: Sequential loss of bromine and chlorine radicals.

-

A high-resolution mass spectrometer would be invaluable for determining the exact mass and thus the elemental composition of the parent ion and its fragments.

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization to a more volatile ester may be necessary for optimal GC separation.

-

-

GC-MS Instrument Setup:

-

Injector: Set to a temperature that ensures rapid volatilization without thermal degradation (e.g., 250 °C).

-

GC Column: Use a capillary column appropriate for the analysis of semi-polar compounds (e.g., a DB-5ms column).

-

Oven Program: A temperature gradient program will be employed to ensure good separation of the analyte from any impurities (e.g., start at 50 °C, ramp to 280 °C).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. The mass range should be set to scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and its isotopic pattern.

-

Propose structures for the major fragment ions and rationalize the fragmentation pathway.

-

Caption: General workflow for GC-MS analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-OH) | O-H stretch | 3300 - 2500 | Broad, Strong |

| Aromatic C-H | C-H stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H stretch | 2980 - 2850 | Medium |

| Carbonyl (-C=O) | C=O stretch | 1720 - 1700 | Strong |

| Aromatic C=C | C=C stretch | 1600 - 1450 | Medium |

| Ether (C-O) | C-O stretch | 1260 - 1000 | Strong |

| C-Cl | C-Cl stretch | 800 - 600 | Strong |

| C-Br | C-Br stretch | 600 - 500 | Strong |

Causality of Predictions: The broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption is also a key diagnostic peak. The C-H stretches above 3000 cm⁻¹ are indicative of the aromatic ring. The region below 1500 cm⁻¹ is the "fingerprint region," which will contain a complex pattern of absorptions unique to the molecule's overall structure.

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the major absorption bands in the spectrum.

-

Correlate the observed wavenumbers with the characteristic vibrational frequencies of the functional groups predicted to be in the molecule.

-

Caption: Workflow for ATR-FTIR analysis.

Conclusion

The comprehensive spectral analysis of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, employing a combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust framework for its unequivocal structural confirmation and characterization. The detailed protocols and predictive data presented in this guide are designed to ensure the generation of high-quality, reliable, and self-validating analytical results. This foundational knowledge is critical for advancing the development of this compound for its potential applications in the pharmaceutical sciences.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

-

ACD/Labs. NMR Predictor. [Link]

-

European Medicines Agency (EMA). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

An In-depth Technical Guide to the Isomeric Purity of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid

Introduction: The Criticality of Chirality in Drug Development

2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid is a chiral carboxylic acid. While its specific applications are not broadly detailed in publicly available literature, its structural motifs are common in pharmacologically active molecules, particularly those in the fibrate class of lipid-lowering agents.[1][2] The presence of a stereocenter at the C2 position of the propanoic acid moiety means the molecule can exist as two non-superimposable mirror images, or enantiomers. The differential pharmacological and toxicological effects of enantiomers are a cornerstone of modern drug development, necessitating robust analytical methods for their separation and quantification.[3][4] This guide provides an in-depth exploration of the analytical methodologies available to researchers, scientists, and drug development professionals for the comprehensive assessment of the isomeric purity of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid.

Understanding the Analyte: Structure and Potential for Isomeric Impurities

The structure of 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, with its chiral center, is the primary determinant of its isomeric properties.

Molecular Structure:

-

CAS Number: 588681-98-5[5]

-

Molecular Formula: C10H10BrClO3

The synthesis of such phenoxypropanoic acids often involves the alkylation of a phenol with a 2-halopropanoic acid derivative.[1] For instance, a common route involves the reaction of 4-bromo-2-chlorophenol with a salt of 2-bromo-2-methylpropanoic acid.[6] Isomeric impurities can be introduced through several mechanisms:

-

Racemization: The stereocenter can be susceptible to racemization under harsh reaction conditions (e.g., strong base or high temperatures).

-

Starting Material Impurities: The use of racemic or enantiomerically impure starting materials will directly translate to an impure final product.

-

Side Reactions: The synthesis of the substituted phenol itself may generate positional isomers (e.g., 2-bromo-4-chlorophenol), leading to structurally related impurities that may also be chiral.

Given these possibilities, a multi-faceted analytical approach is often necessary to ensure the isomeric and chemical purity of the final active pharmaceutical ingredient (API).

Chromatographic Approaches to Enantiomeric Separation

Chiral chromatography is the gold standard for the separation and quantification of enantiomers due to its robustness, versatility, and high resolving power.[4][7] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[8] For acidic compounds like 2-(4-Bromo-2-chlorophenoxy)-2-methylpropanoic acid, polysaccharide-based and anion-exchange CSPs are particularly effective.[3][9]

Key Considerations for Method Development:

-

Chiral Stationary Phase Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are often the first choice for screening due to their broad applicability.[10] Anion-exchange CSPs (e.g., CHIRALPAK® QN-AX) are specifically designed for the enantioseparation of acidic compounds and can offer excellent selectivity.[9]

-

Mobile Phase Composition: The mobile phase typically consists of a non-polar solvent (e.g., n-hexane, n-heptane) and a polar modifier (e.g., 2-propanol, ethanol). The addition of a small amount of an acidic modifier (e.g., acetic acid, formic acid) is crucial for protonating the carboxylic acid group and achieving good peak shape and resolution.[3]

-

Temperature: Column temperature can significantly influence selectivity and resolution. It should be optimized to achieve baseline separation of the enantiomers.

Experimental Protocol: Chiral HPLC Analysis

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

-

Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (90:10:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Injection Volume: 10 µL.

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[4]

Supercritical Fluid Chromatography (SFC)